molecular formula C11H18O3 B6207399 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers CAS No. 2703781-32-0

2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers

Cat. No. B6207399
CAS RN: 2703781-32-0
M. Wt: 198.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers” is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and serves as a basic building block for the development of a protein degrader library .


Molecular Structure Analysis

The empirical formula of the compound is C22H24N4O6 and it has a molecular weight of 440.45 . The SMILES string representation of the compound is O=C(O)CN1CCC2(CN(C3=CC=C4C(=O)N(C(=O)C4=C3)C5C(=O)NC(=O)CC5)C2)CC1 .


Physical And Chemical Properties Analysis

The compound is a light yellow to yellow powder or crystals . It should be stored at a temperature between 2-8°C .

Mechanism of Action

The compound is used in the field of targeted protein degradation . It is a part of the PROTACs (Proteolysis Targeting Chimeras) technology, which is a new therapeutic approach that uses bifunctional molecules to degrade specific proteins within cells .

Future Directions

The compound is a part of the emerging field of targeted protein degradation, which has the potential to revolutionize the treatment of diseases by degrading proteins that were previously considered undruggable . The impact of linker length on the activity of PROTACs is one of the areas of ongoing research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers' involves the following steps: protection of the hydroxyl group, formation of the spirocyclic ring, and introduction of the carboxylic acid group.", "Starting Materials": [ "7-hydroxy-1-nonanol", "2-bromoacetic acid", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Tetrahydrofuran", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the hydroxyl group using acetic anhydride and pyridine to form 7-acetoxy-1-nonanol", "Formation of the spirocyclic ring by reacting 7-acetoxy-1-nonanol with 2-bromoacetic acid, triethylamine, and diisopropylethylamine in dichloromethane and tetrahydrofuran to form the spirocyclic intermediate", "Introduction of the carboxylic acid group by reacting the spirocyclic intermediate with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane to form the desired compound, 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers", "Purification of the product by washing with sodium bicarbonate, sodium chloride, and water" ] }

CAS RN

2703781-32-0

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.